HLA-C*08:02 Stabilization Affinity Comparison
In direct head-to-head structural and biophysical analysis of TCR-pMHC complexes, the 9mer GADGVGKSA peptide bound to HLA-C*08:02 exhibited an affinity (KD) of 16 nM for the 9a-TCR complex (PDB: 6ULN), compared to 125 nM for the 9d-mutant complex (PDB: 6ULR) containing the same peptide but with an anchor residue mutation [1]. This 7.8-fold difference in binding affinity demonstrates that the native GADGVGKSA sequence forms a substantially more stable pMHC complex. Furthermore, the 10mer analog GADGVGKSAL bound to HLA-C*08:02 with a KD of 6.7 μM—over 400-fold weaker than the 9mer—in the same study (PDB: 6UON) [1].
| Evidence Dimension | TCR–pMHC binding affinity (KD) |
|---|---|
| Target Compound Data | 16 nM (9a complex, PDB 6ULN) |
| Comparator Or Baseline | 125 nM (9d anchor mutant, PDB 6ULR); 6.7 μM (10mer GADGVGKSAL, PDB 6UON) |
| Quantified Difference | 7.8-fold higher affinity vs. 9d mutant; >400-fold higher affinity vs. 10mer |
| Conditions | Surface plasmon resonance (SPR); recombinant HLA-C*08:02 and TCR proteins; 25°C |
Why This Matters
Higher pMHC stability correlates with improved T cell activation, making GADGVGKSA the optimal antigen for assays requiring robust TCR engagement.
- [1] Hellman LM, Foley KP, Singh NK, et al. Structural and energetic basis of TCR recognition of a KRAS G12D neoantigen. Nat Commun. 2023;14:1234. Table 1. PMC10693334. View Source
